molecular formula C11H10ClNO B598340 3-Chloro-5,7-dimethylquinolin-4(1H)-one CAS No. 1204812-09-8

3-Chloro-5,7-dimethylquinolin-4(1H)-one

Cat. No.: B598340
CAS No.: 1204812-09-8
M. Wt: 207.657
InChI Key: PVPXCDCFSWTMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5,7-dimethylquinolin-4(1H)-one is a synthetic intermediate belonging to the 4(1H)-quinolone class, a scaffold recognized for its diverse and potent biological activities. This compound serves as a valuable building block in medicinal chemistry research, particularly in the development of novel therapeutic agents. The 4(1H)-quinolone core is of significant interest in antimalarial drug discovery . Structural analogs, such as those with a 6-chloro-7-methoxy pattern, demonstrate low-nanomolar efficacy against multi-drug-resistant Plasmodium falciparum strains and target the parasite's cytochrome bc1 complex, a crucial mitochondrial enzyme . Furthermore, quinolinone derivatives are being explored in oncology research as potential inhibitors of protein-protein interactions, such as those involving the BTB domain of the B-cell lymphoma 6 (BCL6) protein, a validated target in diffuse large B-cell lymphoma . Beyond these areas, quinolones are investigated for their antibacterial, antitrypanosomal, and antileishmanial properties, highlighting the broad utility of this pharmacophore . The specific substitution pattern on this quinolinone, including the chloro and methyl groups, is designed to optimize physicochemical properties and biological activity, making it a compound of interest for lead optimization and structure-activity relationship (SAR) studies. This product is provided for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1204812-09-8

Molecular Formula

C11H10ClNO

Molecular Weight

207.657

IUPAC Name

3-chloro-5,7-dimethyl-1H-quinolin-4-one

InChI

InChI=1S/C11H10ClNO/c1-6-3-7(2)10-9(4-6)13-5-8(12)11(10)14/h3-5H,1-2H3,(H,13,14)

InChI Key

PVPXCDCFSWTMKQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)NC=C(C2=O)Cl)C

Synonyms

3-Chloro-5,7-dimethyl-4-hydroxyquinoline

Origin of Product

United States

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The biological and physicochemical properties of quinolinones are highly dependent on substituent type, position, and electronic effects. Key analogs for comparison include:

Compound Name Substituents Core Structure Key Properties/Activities Reference
3-Chloro-5,7-dimethylquinolin-4(1H)-one Cl (C3), CH₃ (C5, C7) Quinolin-4(1H)-one N/A (extrapolated antimalarial potential)
5,7-Difluoro-3-heptyl-2-methylquinolin-4(1H)-one F (C5, C7), C₇H₁₅ (C3), CH₃ (C2) Quinolin-4(1H)-one High logP (lipophilic), antimalarial
5,7-Dichloro-3-hydroxyquinolin-2(1H)-one Cl (C5, C7), OH (C3) Quinolin-2(1H)-one Antimicrobial, handled with precautions
7-Hydroxy-4-methyl-1H-quinolin-2-one (4a) OH (C7), CH₃ (C4) Quinolin-2(1H)-one Solubility enhanced by polar groups

Key Observations :

  • Halogen vs. Alkyl Groups : Chloro and fluoro substituents increase electronegativity and lipophilicity compared to methyl groups, impacting membrane permeability and target binding. For example, ELQ analogs with fluoro substituents exhibit higher logP values, correlating with enhanced antimalarial potency .
  • Positional Effects : Methyl groups at C5 and C7 in the target compound may sterically hinder interactions compared to smaller halogens (e.g., F, Cl) at the same positions.
  • Core Variation: Quinolin-4(1H)-one vs. quinolin-2(1H)-one scaffolds influence hydrogen-bonding patterns and bioavailability.
Physicochemical Properties

Lipophilicity (logP) is a critical parameter for drug-likeness. Selected data from ELQ analogs:

Compound logP Biological Activity
5,7-Difluoro-3-heptyl-2-methylquinolin-4(1H)-one 6.2 Antimalarial (IC₅₀ < 10 nM)
5,7-Dichloro-3-hydroxyquinolin-2(1H)-one ~2.5 Antimicrobial
7-Hydroxy-4-methyl-1H-quinolin-2-one (4a) ~1.8 Moderate solubility

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Chloro-5,7-dimethylquinolin-4(1H)-one?

A robust synthesis involves cyclization of substituted aniline precursors followed by halogenation. For example:

Cyclization : React 5,7-dimethyl-1H-quinolin-4-one with phosphorus oxychloride (POCl₃) under reflux to introduce a chlorine atom at position 3 .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis.
Key reagents : NaH in DMF for alkylation steps, chloroiodopropane for introducing side chains .

Q. Which spectroscopic techniques are critical for characterizing quinolinone derivatives like 3-Chloro-5,7-dimethylquinolin-4(1H)-one?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to resolve methyl groups (δ 2.3–2.6 ppm) and aromatic protons (δ 7.0–8.5 ppm). Chlorine substituents deshield adjacent carbons .
  • Mass Spectrometry :
    • HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 224.0512 for C₁₁H₁₀ClNO).
  • IR Spectroscopy :
    • Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in cytotoxicity data between studies be resolved?

Discrepancies often arise from assay conditions or cell line variability. Mitigate issues by:

Standardization : Use triplicate assays with controls (e.g., doxorubicin as a positive control) .

Statistical rigor : Calculate IC₅₀/CC₅₀ via Probit analysis and validate with ANOVA (α = 0.05) to confirm significance .

Cross-validation : Compare results across multiple cell lines (e.g., HeLa, MCF-7) and replicate studies .

Q. What crystallographic tools and validation protocols ensure accurate structural determination?

  • Software workflow :
    • Data collection : Use Bruker D8 VENTURE with Mo-Kα radiation (λ = 0.71073 Å).
    • Structure solution : SHELXD for phase determination and SHELXL for refinement (R₁ < 0.05) .
    • Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for symmetry checks .
  • Validation :
    • CheckCIF/PLATON for ADDSYM alerts and hydrogen bonding geometry .
    • Report Flack parameter to confirm absolute configuration .

Q. How to design structure-activity relationship (SAR) studies for quinolinone analogs?

Structural modifications :

  • Vary substituents at positions 3 (Cl), 5 (CH₃), and 7 (CH₃) to assess electronic/steric effects.
  • Compare with analogs (e.g., 3-bromo or 3-fluoro derivatives) .

Biological testing :

  • Screen for antimicrobial activity (MIC against E. coli), anticancer potential (apoptosis assays), or kinase inhibition .

Data analysis :

  • Use molecular docking (MOE software) to correlate activity with binding affinity .

Q. What statistical methods are essential for interpreting bioassay data?

  • Dose-response curves : Fit data to sigmoidal models (GraphPad Prism) for IC₅₀ determination.
  • Error handling : Report SEM and use Tukey’s post-hoc test for pairwise comparisons .
  • Multivariate analysis : PCA to identify dominant variables in high-throughput screens .

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